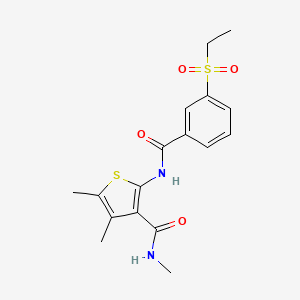

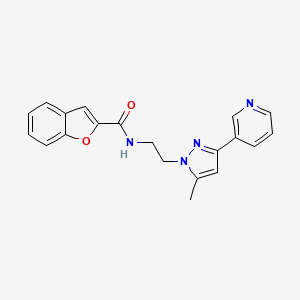

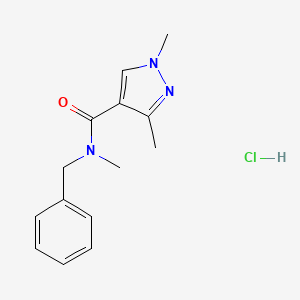

2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the amide group, and the attachment of the ethylsulfonyl benzamido group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the amide group, and the ethylsulfonyl benzamido group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, the amide group, and the ethylsulfonyl benzamido group could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Sulfonyl and carboxamide groups are pivotal in chemical synthesis, offering a range of reactivity that can be harnessed for creating complex molecules. For instance, the chlorosulfonation of N-benzyl carboxamides and their subsequent reactions to produce derivatives showcases the versatility of sulfonyl-containing compounds in generating a variety of chemical entities with potential biological activities (Cremlyn, Ellis, & Pinney, 1989). Similarly, compounds with arylene sulfone ether linkages, as described in the synthesis of polyimides and polyamide-imides, highlight the utility of these groups in creating high-performance polymers with significant thermal stability and mechanical properties (Idage, Idage, Gunjikar, & Vernekar, 1990).

Catalysis and Material Science

Sulfonyl and carboxamide functionalities are also integral in catalysis and material science. They can influence the physical properties and reactivity of polymers and small molecules, making them suitable for applications in catalysis, coatings, and advanced materials. For example, the synthesis and properties of novel sulfonated polyimide membranes for fuel cell applications underscore the importance of sulfonyl groups in enhancing proton conductivity and thermal stability, key factors for efficient fuel cell operation (Zhai, Guo, Fang, & Xu, 2007).

Biological Activity and Drug Design

Although excluding direct information on drug use, dosage, and side effects as requested, it's worth noting that sulfonyl and carboxamide groups play crucial roles in the design of bioactive compounds. Their presence in molecules contributes to the interaction with biological targets, affecting the pharmacological profile of potential drugs. Research into new sulfonamides containing N,N-diethyl-substituted amido moieties, for example, has led to the discovery of compounds with significant antibacterial activity, demonstrating the potential of these functionalities in medicinal chemistry (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLPNRLVZYJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)